BenchChemオンラインストアへようこそ!

ML218-d9

LC-MS/MS Pharmacokinetics Bioanalysis

ML218-d9 is the essential +9 Da deuterated internal standard for LC-MS/MS quantitation of ML218. Using unlabeled ML218 invalidates bioanalytical methods per ICH M10/FDA guidance due to uncorrectable matrix effects. Essential for rodent CNS PK studies (brain-to-plasma ratio 18:1). Differentiated from mibefradil by Cav3-selectivity without Orai/L-type/hERG off-targets. For research use only.

Molecular Formula C19H26Cl2N2O
Molecular Weight 378.4 g/mol
Cat. No. B12414387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameML218-d9
Molecular FormulaC19H26Cl2N2O
Molecular Weight378.4 g/mol
Structural Identifiers
SMILESCC(C)(C)CCN1CC2C(C1)C2CNC(=O)C3=CC(=CC(=C3)Cl)Cl
InChIInChI=1S/C19H26Cl2N2O/c1-19(2,3)4-5-23-10-16-15(17(16)11-23)9-22-18(24)12-6-13(20)8-14(21)7-12/h6-8,15-17H,4-5,9-11H2,1-3H3,(H,22,24)/t15?,16-,17+/i1D3,2D3,3D3
InChIKeyGSJIGYLGKSBYBC-WLFRVIDBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ML218-d9 Product Information and Baseline Pharmacology for Scientific Procurement


ML218-d9 is the deuterium-labeled analog of ML218, a selective and orally bioavailable T-type calcium channel (Cav3) inhibitor . The unlabeled parent compound, ML218 hydrochloride (CAS 1346233-68-8), inhibits recombinant human Cav3.2 and Cav3.3 channels with IC50 values of 310 nM and 270 nM, respectively, in patch-clamp electrophysiology assays, and demonstrates Cav3.2 inhibition with IC50 = 150 nM in calcium flux assays [1]. ML218 exhibits no significant inhibition of L-type or N-type calcium channels, KATP channels, or hERG potassium channels at pharmacologically relevant concentrations [2]. The compound is brain-penetrant and was developed through an MLPCN initiative as a freely available probe compound for investigating T-type calcium channel function [1].

Why Unlabeled ML218 Cannot Substitute for ML218-d9 in Quantitative Analytical Workflows


Generic substitution with unlabeled ML218 is analytically invalid in any quantitative mass spectrometry workflow. ML218-d9 incorporates nine deuterium atoms (molecular formula C19H17D9Cl2N2O; MW 378.38 vs. unlabeled MW 369.33), conferring a +9 Da mass shift that enables unambiguous chromatographic resolution and MS/MS discrimination from the native analyte [1]. Without this isotopic differentiation, co-eluting endogenous matrix components cannot be compensated for via stable isotope dilution, resulting in uncorrected ionization suppression or enhancement that produces quantitative bias typically ranging from −38% to +32% in complex biological matrices [2]. The absence of a structurally matched deuterated internal standard fundamentally precludes method validation under ICH M10 or FDA bioanalytical guidance requirements for precision, accuracy, and matrix effect mitigation [2].

Quantitative Differentiation Evidence for ML218-d9 Relative to Unlabeled ML218 and Alternative T-Type Calcium Channel Inhibitors


Analytical Quantification Accuracy: Deuterated ML218-d9 vs. Unlabeled ML218

In complex biological matrix analysis, deuterated internal standards including ML218-d9 correct for ionization suppression and instrument drift, whereas unlabeled structural analogs or external calibration methods cannot compensate for matrix-dependent ion suppression. LC-ESI-MS/MS quantification using deuterated stable isotope-labeled internal standards (SIL-IS) has been shown to mitigate matrix effects that otherwise produce quantitative bias ranging from −38.4% to +32.0% [1]. The deuterium labeling in ML218-d9 (+9 Da mass shift) enables co-elution with the target analyte while maintaining distinct MS/MS transition channels, satisfying regulatory bioanalytical method validation requirements for precision (CV < 15%) and accuracy (85–115%) per ICH M10 guidance [1].

LC-MS/MS Pharmacokinetics Bioanalysis Stable isotope dilution

Comparative Potency Against T-Type Calcium Channels: ML218 vs. Mibefradil

In human sperm calcium influx assays, ML218 and mibefradil (a non-selective T-type calcium channel blocker with known off-target activity at L-type channels and Orai channels) were directly compared for inhibition of progesterone (PROG)-induced Ca2+ influx. ML218 exhibited pIC50 = 5.02 ± 0.08 (IC50 ≈ 9.55 µM), while mibefradil showed pIC50 = 5.17 ± 0.24 (IC50 ≈ 6.76 µM) under identical EC80 PROG activation conditions [1]. Importantly, mibefradil is known to inhibit Orai channels at structurally relevant concentrations (IC50 ≈ 4–10 µM), whereas ML218 has no or minimal effects on Orai channels [2]. Thus, ML218 provides T-type channel inhibition with reduced off-target liability relative to mibefradil.

Electrophysiology Cav3.2 Cav3.3 CatSper Sperm calcium influx

Selectivity Profile: ML218 vs. Non-Selective T-Type Channel Inhibitors

ML218 demonstrates functional selectivity for T-type calcium channels over L-type and N-type calcium channels, KATP, and hERG potassium channels, showing no significant inhibition of these off-targets at pharmacologically active concentrations [1]. In contrast, mibefradil, a comparator T-type inhibitor, exhibits significant L-type calcium channel inhibition at therapeutic concentrations (IC50 ≈ 1–3 µM for Cav1.2) and blocks hERG channels with IC50 ≈ 3–10 µM [2]. Furthermore, mibefradil demonstrates Orai channel inhibition (IC50 4–10 µM), whereas ML218 and ethosuximide have no or minimal effects on Orai channels [3]. This selectivity profile makes ML218 a more specific tool compound for investigating Cav3-mediated physiology.

Selectivity Cav3 L-type calcium channel hERG Safety pharmacology

Comparative Effects on Orai Channels: ML218 vs. Mibefradil

A direct comparison of T-type calcium channel inhibitors on Orai channel-mediated store-operated calcium entry revealed that mibefradil inhibits Orai channels with IC50 values of 4–10 µM, whereas ML218 and ethosuximide have no or minimal effects on Orai channels at equivalent concentrations [1]. This represents a critical differential selectivity feature: mibefradil's Orai channel inhibition occurs at concentrations overlapping with its T-type channel inhibition range, introducing a confounding variable in calcium signaling experiments, while ML218's lack of Orai channel activity preserves experimental specificity for Cav3-mediated effects.

Store-operated calcium entry Orai channels Off-target pharmacology Calcium signaling

In Vivo Pharmacokinetic and Brain Penetration Profile of ML218

ML218 demonstrates excellent brain penetration following oral administration in rats. At a 10 mg/kg oral dose, ML218 achieved a brain concentration of 5.03 µM (plasma 282 nM), yielding a brain-to-plasma ratio of approximately 18:1 [1]. The free fraction in both rat and human plasma protein binding studies (equilibrium dialysis) is favorable, and intrinsic clearance experiments in liver microsomes revealed species differences: high clearance in rat (CLint = 115 mL/min/kg) versus low to moderate clearance in human liver microsomes (CLint = 12.7 mL/min/kg) [2]. The compound exhibits a terminal half-life (t1/2) of approximately 7 hours in rats following IV administration [1].

Pharmacokinetics Blood-brain barrier CNS drug delivery Oral bioavailability

Limitations of ML218 in Non-Human Primate Parkinsonian Models

Despite robust efficacy in rodent models of haloperidol-induced catalepsy (minimum effective dose 0.75 mg/kg PO), ML218 did not produce antiparkinsonian effects in MPTP-treated Rhesus monkeys at doses up to 30 mg/kg s.c. [1]. Pharmacokinetic analysis confirmed that ML218 reached peak CSF concentrations 1–2 hours post-administration, verifying CNS exposure. The lack of efficacy was attributed, at least in part, to sedative effects observed in the primate model that masked potential motor benefits [1]. This species-dependent efficacy profile is critical for experimental design considerations.

Parkinson's disease Non-human primate Translational pharmacology Sedation Efficacy

Validated Research and Industrial Application Scenarios for ML218-d9 Procurement


LC-MS/MS Bioanalytical Method Development and Pharmacokinetic Studies Requiring Validated Internal Standards

ML218-d9 is the required internal standard for quantitative LC-MS/MS analysis of ML218 in biological matrices (plasma, brain tissue, CSF) [1]. Its +9 Da mass shift enables selective multiple reaction monitoring (MRM) without interference from the unlabeled analyte. This application is essential for pharmacokinetic studies in rodents, particularly given ML218's high brain-to-plasma ratio (18:1 at 10 mg/kg PO) [2]. Without a deuterated internal standard, matrix effect correction is impossible, rendering quantitative data non-compliant with ICH M10 and FDA bioanalytical method validation guidance [1].

Investigating Cav3.2- and Cav3.3-Mediated Physiology with Reduced Orai Channel Confounding

ML218 should be selected over mibefradil for experiments requiring specific inhibition of T-type calcium channels without concurrent Orai channel blockade. ML218 exhibits no or minimal Orai channel inhibition, whereas mibefradil inhibits Orai channels with IC50 values of 4–10 µM—concentrations that overlap with its T-type channel inhibition range [1]. This differentiation is critical for studies of store-operated calcium entry and T-type channel-specific contributions to neuronal excitability, where dual pharmacology would confound interpretation.

CNS-Targeted Studies in Rodent Models Requiring Excellent Brain Penetration

ML218 achieves brain concentrations up to 17.7 µM following 30 mg/kg oral dosing in rats, with a brain-to-plasma ratio of approximately 18:1 [1]. This excellent CNS exposure profile supports use in rodent models of neurological disorders including Parkinson's disease (haloperidol-induced catalepsy model, MED 0.75 mg/kg PO), pain, and epilepsy [2]. ML218-d9 is the appropriate internal standard for quantifying ML218 brain tissue exposure in these studies. Note that efficacy has not been demonstrated in non-human primate models, so studies should be confined to rodent species [3].

Selective T-Type Calcium Channel Pharmacology Without L-Type or hERG Off-Target Effects

ML218 is the preferred tool compound for experiments requiring selective T-type calcium channel inhibition without confounding effects on L-type calcium channels or hERG potassium channels. Unlike mibefradil (L-type IC50 ≈ 1–3 µM; hERG IC50 ≈ 3–10 µM), ML218 shows no significant inhibition of these off-targets at Cav3-active concentrations [1]. This selectivity is essential for cardiac safety pharmacology assessments and for dissecting Cav3-specific contributions to cellular excitability in tissues where L-type channels are co-expressed [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for ML218-d9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.